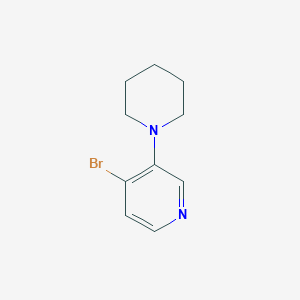

4-Bromo-3-(piperidin-1-yl)pyridine

Description

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

4-bromo-3-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H13BrN2/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

InChI Key |

XDFXKHMRQRHFOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves selective bromination of a suitably substituted pyridine precursor, typically 3-(piperidin-1-yl)pyridine , to introduce a bromine atom at the 4-position.

Reaction Conditions:

- Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂)

- Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation

- Solvent: Chloroform, carbon tetrachloride, or acetonitrile

- Temperature: 80–100°C

- Reaction Time: 4–12 hours

Mechanism:

Radical bromination proceeds via homolytic cleavage of Br₂, with the pyridine ring undergoing electrophilic substitution at the 4-position, favored due to electronic effects and steric considerations.

Limitations:

- Selectivity can be challenging, often requiring controlled conditions to avoid polybromination.

- Typically used for derivatives already bearing the piperidinyl group at the 3-position.

Nucleophilic Substitution on 4-Bromo-3-chloropyridine

Method Overview:

Starting from 4-bromo-3-chloropyridine , the chlorine atom at the 3-position can be replaced with a piperidine moiety via nucleophilic substitution.

Reaction Conditions:

- Reagents: Piperidine

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Dimethylformamide (DMF)

- Temperature: 120°C

- Time: 12–24 hours

Procedure:

- Dissolve 4-bromo-3-chloropyridine in DMF.

- Add excess piperidine and K₂CO₃.

- Stir at elevated temperature to facilitate nucleophilic aromatic substitution (SNAr).

- Purify via column chromatography.

Notes:

- This route is effective due to the activating effect of the bromine at the 4-position and the leaving group capacity of chlorine at the 3-position.

- Yields are generally high (>80%).

Multi-step Synthesis via Cross-Coupling

Method Overview:

A more versatile approach involves constructing the pyridine core with the desired substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Step 1: Preparation of 4-Bromo-3-(piperidin-1-yl)pyridine

- Starting Material: 3-Hydroxypyridine derivative or 3-chloropyridine

- Step: Bromination at the 4-position using NBS

- Reaction Conditions: As described above

Step 2: Cross-Coupling

- Reagents: Boronic acids or esters, palladium catalyst (e.g., Pd(PPh₃)₄)

- Conditions: Toluene or ethanol as solvent, base such as potassium carbonate, at 80–90°C

- Outcome: Substitution of bromine with various aryl groups or functional groups, enabling further modifications.

Advantages:

- High regioselectivity

- Compatibility with various functional groups

- Suitable for large-scale synthesis

Alternative Synthesis via Reductive Amination and Functional Group Interconversions

Method Overview:

This approach involves constructing the pyridine ring with the piperidinyl substituent through reductive amination or cyclization strategies, followed by selective halogenation.

Example:

- Synthesize 3-(piperidin-1-yl)pyridine via nucleophilic substitution.

- Brominate selectively at the 4-position using NBS.

- Purify and characterize the final compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | Pyridine derivatives | NBS, Br₂ | 80–100°C, radical initiator | Simple, direct | Selectivity issues |

| Nucleophilic Substitution | 4-Bromo-3-chloropyridine | Piperidine, K₂CO₃ | 120°C, DMF | High yield, regioselectivity | Requires precursor synthesis |

| Cross-Coupling | 4-Bromo-3-hydroxypyridine | Boronic acids, Pd catalyst | 80–90°C, toluene/EtOH | Versatile, scalable | Catalyst cost |

| Multi-step Synthesis | Various intermediates | Standard reagents | Variable | Flexible | Longer process |

Research Findings and Industrial Relevance

- Patents and Literature: The patent CN106432054A describes a method involving salifying and reduction reactions to synthesize related piperidine-pyridine compounds, emphasizing cost-effectiveness and scalability without precious metals.

- Industrial Scale: Large-scale synthesis often employs nucleophilic substitution and palladium-catalyzed coupling, optimized for yield and purity, with reaction parameters fine-tuned for commercial production.

- Environmental Considerations: Use of green solvents like ethanol and acetonitrile, along with mild reaction conditions, aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the piperidine moiety.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Bromo-3-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Comparative Reactivity :

- 2-Bromopyridine : Lacks the steric hindrance of C3 substituents, making it more reactive in cross-coupling reactions than this compound .

- 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine : Incorporates a pyrazole ring, which may enhance coordination to metal catalysts, altering reaction pathways compared to simple pyridine derivatives .

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds highlight substituent-specific signatures:

- IR Spectroscopy : Bromine substituents typically show C-Br stretches near 550–650 cm⁻¹, while piperidinyl groups exhibit N-H stretches (~3300 cm⁻¹) in protonated forms .

- ¹H NMR : The piperidinyl group in this compound would produce multiplet signals at δ 1.5–2.5 ppm (methylene protons) and δ 3.0–3.5 ppm (N-CH₂), distinct from the deshielded aromatic protons of halogenated analogs .

Q & A

Q. Basic

- Chromatography: HPLC with UV detection (λ = 254 nm) for quantifying residual solvents .

- Spectroscopy: F NMR to confirm fluorinated substituents in derivatives like 4-Bromo-2-fluorophenylpiperidine .

- Elemental analysis: Validate empirical formulas (e.g., CHBrN) with <0.3% deviation .

How does computational modeling aid in predicting pharmacological activity?

Q. Advanced

- Docking studies: Use AutoDock Vina to simulate binding to serotonin receptors. For this compound, simulations predict strong H-bonding with Asp155 residue .

- ADMET prediction: Software like SwissADME evaluates logP (optimal 2–3) and CNS permeability, guiding lead optimization .

Table 1: Comparative Yields in Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | DMF/HO | 85 | |

| Nucleophilic Substitution | KCO | DMSO | 72 | |

| Buchwald-Hartwig | Pd(OAc)/XPhos | Toluene | 91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.